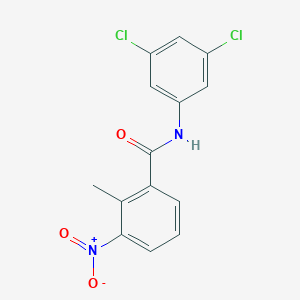

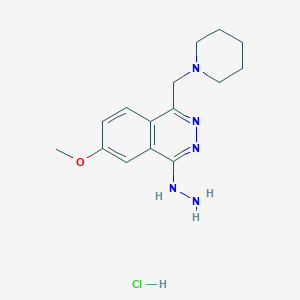

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide

Overview

Description

Synthesis Analysis

The synthesis of N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide and related compounds typically involves multi-step reactions starting from benzamide derivatives. For example, a related compound was synthesized through a process that involves the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride and subsequent treatment with 2-methyl benzoic acid in the presence of triethylamine, showcasing a method that could be adapted for the synthesis of N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (Saeed et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, including crystallography, provides insights into the arrangement of atoms within the compound and its isomers. For instance, crystal structure determination of related benzamide derivatives has revealed specific dihedral angles between aromatic rings and orientations of nitro groups, which are critical for understanding the molecular geometry and potential reactivity of N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide or similar compounds can include nucleophilic substitutions and cyclization reactions, important for functionalizing the compound or modifying its structure for further applications. For example, nitro-free derivatives of polynitroaromatic compounds were synthesized through nucleophilic substitution and cyclization, hinting at possible transformations for N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (Gakh et al., 2006).

Scientific Research Applications

Antimycobacterial Activity

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide, a nitrobenzamide derivative, has been explored for its potential antimycobacterial properties. A study by Wang et al. (2019) discovered that certain nitrobenzamide derivatives exhibit significant in vitro antitubercular activity. This finding suggests a potential application in the treatment of tuberculosis, providing a new direction for drug development (Wang et al., 2019).

Synthesis and Crystal Structure

Another aspect of scientific research on this compound involves its synthesis and crystal structure analysis. Saeed et al. (2010) synthesized a title benzamide derivative and determined its crystal structure through X-ray diffraction. This research contributes to a deeper understanding of the molecular structure and properties of such compounds (Saeed et al., 2010).

Potential as a SARS-CoV-2 Inhibitor

In the context of the COVID-19 pandemic, Kumar and Choudhary (2022) reported the synthesis and theoretical study of a similar organic compound, exploring its potential as a drug candidate against the SARS-CoV-2 main protease. Their research included molecular docking and 3-D visualizations of interactions with crucial proteins of SARS-CoV-2, indicating the compound's potential as a therapeutic agent (Kumar & Choudhary, 2022).

Antitumor Potential

The compound's derivatives have also been investigated for their antitumor properties. Shinkwin and Threadgill (1996) explored isotopically efficient syntheses of nitrothiophenecarboxamides, which could have implications in antitumor agent development (Shinkwin & Threadgill, 1996).

Application Against Human African Trypanosomiasis

Hwang et al. (2010) synthesized a series of halo-nitrobenzamide and evaluated them for their ability to inhibit the proliferation of Trypanosoma brucei brucei, suggesting their potential application against human African trypanosomiasis (Hwang et al., 2010).

Mechanism of Action

Target of Action

Related compounds have been found to disrupt mycobacterial energetics

Biochemical Pathways

Related compounds have been reported to affect mycobacterium tuberculosis energetics

Pharmacokinetics

A structurally similar compound, when administered orally to rats, showed proportionate increases in the maximum blood substance concentration with increases in dose . The times to maximum concentration were 0.25 – 1.5 h .

Result of Action

Related compounds have been reported to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations . More research is needed to understand the specific effects of this compound.

properties

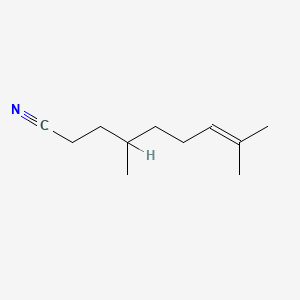

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-12(3-2-4-13(8)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIJNFMSYDSAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355395 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

CAS RN |

331846-06-1 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)